molecular formula C8H18O6S B15175689 2-(2-Butoxyethoxy)ethyl hydrogensulphate CAS No. 63294-55-3

2-(2-Butoxyethoxy)ethyl hydrogensulphate

Cat. No.: B15175689
CAS No.: 63294-55-3
M. Wt: 242.29 g/mol
InChI Key: CVWNBJZVNLGBAL-UHFFFAOYSA-N
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Description

2-(2-Butoxyethoxy)ethyl hydrogensulphate is a chemical compound with the molecular formula C8H18O4S. It is a derivative of diethylene glycol monobutyl ether, where a hydrogensulphate group is attached to the ethoxyethyl chain. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-butoxyethoxy)ethyl hydrogensulphate typically involves the reaction of diethylene glycol monobutyl ether with sulfuric acid under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of temperature, pH, and reaction time to achieve consistent product quality. The resulting product is then purified through distillation or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Butoxyethoxy)ethyl hydrogensulphate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

  • Reduction: Reduction reactions can lead to the formation of thiol derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the hydrogensulphate group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Sulfonyl Derivatives: Resulting from oxidation reactions.

  • Thiol Derivatives: Resulting from reduction reactions.

  • Substituted Ethers: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

2-(2-Butoxyethoxy)ethyl hydrogensulphate finds applications in various scientific fields:

  • Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.

  • Biology: The compound is utilized in biochemical assays and as a stabilizer in biological samples.

  • Industry: It is employed as a surfactant, emulsifier, and in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 2-(2-butoxyethoxy)ethyl hydrogensulphate exerts its effects involves its interaction with molecular targets and pathways. The hydrogensulphate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound's solubility in water and organic solvents makes it versatile in various chemical processes.

Comparison with Similar Compounds

  • Diethylene glycol monobutyl ether: A closely related compound without the hydrogensulphate group.

  • 2-(2-Butoxyethoxy)ethyl acetate: Another derivative where the hydrogensulphate group is replaced by an acetate group.

Uniqueness: 2-(2-Butoxyethoxy)ethyl hydrogensulphate is unique due to its hydrogensulphate group, which imparts distinct chemical properties compared to its analogs. This group enhances its reactivity and makes it suitable for specific applications where other derivatives may not be effective.

Properties

CAS No.

63294-55-3

Molecular Formula

C8H18O6S

Molecular Weight

242.29 g/mol

IUPAC Name

2-(2-butoxyethoxy)ethyl hydrogen sulfate

InChI

InChI=1S/C8H18O6S/c1-2-3-4-12-5-6-13-7-8-14-15(9,10)11/h2-8H2,1H3,(H,9,10,11)

InChI Key

CVWNBJZVNLGBAL-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCCOS(=O)(=O)O

Origin of Product

United States

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